molecular formula C11H13N3O2 B15327066 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid

2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid

Katalognummer: B15327066
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: QQVDHFRGILHBON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with an appropriate amino acid derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2-Aminobenzimidazole: Shares the benzimidazole core structure but lacks the additional amino acid moiety.

    2-Methylbenzimidazole: Similar structure but without the amino acid side chain.

    Benzimidazole: The parent compound with a simpler structure .

Uniqueness: 2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid is unique due to the presence of both the benzimidazole ring and the amino acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-amino-3-(2-methylbenzimidazol-1-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c1-7-13-9-4-2-3-5-10(9)14(7)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16)

InChI-Schlüssel

QQVDHFRGILHBON-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N1CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.